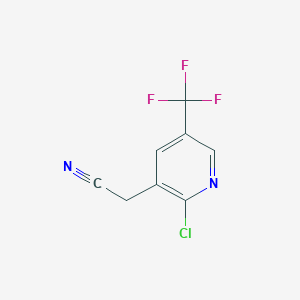

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile

Description

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is a pyridine derivative featuring a trifluoromethyl group at position 5, a chlorine atom at position 2, and an acetonitrile moiety (-CH2CN) at position 3. Its molecular formula is C8H4ClF3N2, with an average molecular mass of 220.58 g/mol (calculated based on analogous compounds) . The compound’s structure combines electron-withdrawing groups (Cl, CF3, and CN), which confer unique reactivity and physicochemical properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.

Properties

IUPAC Name |

2-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-5(1-2-13)3-6(4-14-7)8(10,11)12/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCFBRDADSSZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC#N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination of 3-Trifluoromethylpyridine

- This process involves chlorinating 3-trifluoromethylpyridine to selectively produce 2-chloro-5-trifluoromethylpyridine, which can then be converted to the acetonitrile derivative.

- Chlorination can be conducted in vapor or liquid phases, often under UV irradiation or with free-radical initiators to enhance selectivity.

| Parameter | Details |

|---|---|

| Reactant | 3-trifluoromethylpyridine |

| Chlorinating agents | Chlorine gas (Cl₂) |

| Phase | Vapor or liquid |

| Temperature | 100°C to 500°C (preferably 300°C–450°C for vapor phase) |

| Catalyst | UV radiation or free-radical initiators (e.g., azobis compounds) |

| Yield | Up to 62% for 2-chloro-5-trifluoromethylpyridine (from gas chromatography analysis) |

- Chlorination in vapor phase at elevated temperatures (300°C–450°C) with excess chlorine yields the desired regioisomer with high selectivity.

- The process avoids extensive separation of isomers, simplifying purification.

N-Oxidation and Chlorination of 3-Methylpyridine Derivatives

- Starting from 3-methylpyridine, N-oxidation is performed to facilitate subsequent chlorination steps.

- The chlorination involves benzoyl chloride chlorination or direct chlorine gas exposure, leading to 2-chloro-5-trifluoromethylpyridine.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| N-oxidation | 3-methylpyridine + oxidant (e.g., hydrogen peroxide) | — | Prepares pyridine for chlorination |

| Chlorination | Chlorine gas, UV irradiation, or in organic solvents | ~62–95% | Controlled temperature (~250°C–500°C) |

| Purification | Distillation under reduced pressure | High purity | Simplifies isolation |

- The process benefits from mild reaction conditions and avoids formation of complex isomers.

- It is advantageous for large-scale synthesis due to operational simplicity.

Preparation of 2,5-Dichloro-3-(trifluoromethyl)pyridine as an Intermediate

- Involves chlorination of 3-trifluoromethylpyridine with chlorine in the vapor phase, followed by purification.

- The dichlorinated intermediate can be selectively converted to the monochlorinated compound.

| Parameter | Details |

|---|---|

| Starting Material | 3-trifluoromethylpyridine |

| Chlorination | Chlorine gas, UV irradiation or thermal conditions |

| Temperature | 100°C–500°C |

| Yield | Approximately 95% after distillation |

- The process yields high purity intermediates suitable for subsequent nitrile formation.

- It emphasizes operational simplicity and mild reaction conditions.

Conversion to the Acetonitrile Derivative

- The chlorinated pyridine derivatives are reacted with acetonitrile in the presence of alkali (e.g., sodium methoxide) and catalysts (e.g., palladium or nano titanium dioxide).

- The reaction typically occurs at elevated temperatures (110°C–130°C) under inert atmospheres.

| Parameter | Details |

|---|---|

| Reactants | Chlorinated pyridine, acetonitrile, alkali (e.g., sodium methoxide) |

| Catalyst | Palladium tetrakis(triphenylphosphine), nano titanium dioxide |

| Temperature | 110°C–130°C |

| Reaction Time | 10–16 hours |

| Yield | Up to 99.2% |

- One-step reactions with catalysts like palladium or nano titanium dioxide significantly improve yield and operational simplicity.

- The process is scalable and suitable for industrial synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Direct Chlorination | 3-Trifluoromethylpyridine | Cl₂, UV or radical initiators | 100°C–500°C | 62–95% | High selectivity, operational simplicity |

| N-Oxidation & Chlorination | 3-Methylpyridine | Oxidants, Cl₂ | Mild to moderate | 62–95% | Simplifies separation, scalable |

| Chlorination of 3-Trifluoromethylpyridine | 3-Trifluoromethylpyridine | Cl₂ | 300°C–450°C | 62% | High purity intermediates |

| Catalytic Substitution | Chlorinated pyridine | Acetonitrile, alkali, catalysts | 110°C–130°C | 97.5–99.2% | High yield, one-step process |

Scientific Research Applications

Scientific Research Applications

The compound is utilized across various fields, including:

Agrochemical Synthesis

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile serves as an essential intermediate in the synthesis of several agrochemicals:

- Fungicides : It is a precursor for the synthesis of fungicides like fluopyram and fluoxastrobin, which are effective against a range of fungal pathogens. The trifluoromethyl group enhances the biological activity and stability of these compounds .

Pharmaceutical Development

In medicinal chemistry, this compound is investigated for its potential therapeutic properties:

- Biological Activity : Its derivatives exhibit significant biological activities, making them candidates for drug development. The unique physicochemical properties imparted by the trifluoromethyl group contribute to their efficacy in targeting specific biochemical pathways .

Chemical Research

The compound is also important in fundamental chemical research:

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex organic molecules, facilitating studies on molecular interactions and reactions .

Case Study 1: Synthesis of Fluopyram

A notable application of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is its use in synthesizing fluopyram. The synthesis involves a substitution reaction with 2,3-dichloro-5-(trifluoromethyl)pyridine and acetonitrile under controlled conditions, yielding high purity and yield rates (up to 99.2%) through a one-step reaction process .

Case Study 2: Development of Fluoxastrobin

Another significant application is in the preparation of fluoxastrobin, where this compound serves as a key intermediate. The synthesis pathway highlights its role in developing effective agricultural fungicides that combat resistant fungal strains .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s ability to bind to these targets, thereby modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile

Key Differences :

- Substituent Positions : Chlorine at position 3 (vs. 2 in the target compound) and acetonitrile at position 2 (vs. 3) .

- Physicochemical Properties :

- Applications : Positional isomers often exhibit divergent biological activities. For example, the acetonitrile group at position 2 in this isomer may hinder steric interactions in enzyme-binding pockets compared to the target compound.

Functional Group Variant: 2-Chloro-5-(trifluoromethyl)nicotinic Acid

Key Differences :

- Functional Group : Carboxylic acid (-COOH) at position 3 (vs. acetonitrile) .

- Physicochemical Properties: Molecular Formula: C7H3ClF3NO2. Molar Mass: 225.56 g/mol. Solubility: Higher aqueous solubility due to the ionizable carboxylic acid group.

- Reactivity : The carboxylic acid enables conjugation reactions (e.g., amidation), whereas the acetonitrile group in the target compound is more suited for nucleophilic substitutions or cyclizations.

Substituent-Modified Analog: 2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile

Key Differences :

- Substituents: Amino (-NH2) at position 2, chloro at position 6, and trifluoromethoxy (-OCF3) at position 5 .

- Physicochemical Properties: Molecular Formula: C8H5ClF3N3O. Molar Mass: 251.59 g/mol.

- Electronic Effects : Trifluoromethoxy is less electron-withdrawing than trifluoromethyl, altering ring electrophilicity.

Agrochemical Analog: Flupropacil

Key Differences :

- Core Structure: Contains a benzoate ester linked to a pyrimidinone ring (vs. pyridine) .

- Substituents : Chlorine and trifluoromethyl groups are retained but embedded in a distinct heterocyclic framework.

- Applications: Flupropacil is a registered herbicide, highlighting the role of trifluoromethyl and chloro groups in agrochemical activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile | C8H4ClF3N2 | 220.58 | 2-Cl, 5-CF3, 3-CH2CN | Pharmaceutical intermediate |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile | C8H4ClF3N2 | 220.58 | 3-Cl, 5-CF3, 2-CH2CN | Research chemical |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | C7H3ClF3NO2 | 225.56 | 2-Cl, 5-CF3, 3-COOH | Herbicide intermediate |

| 2-Amino-6-chloro-5-(trifluoromethoxy)pyridine-3-acetonitrile | C8H5ClF3N3O | 251.59 | 2-NH2, 6-Cl, 5-OCF3, 3-CH2CN | Pharmaceutical candidate |

Table 2: Electronic Effects of Substituents

| Compound | Electron-Withdrawing Groups | Impact on Reactivity |

|---|---|---|

| Target Compound | Cl, CF3, CN | Enhanced electrophilicity at pyridine ring |

| 3-Chloro-5-(trifluoromethyl)pyridine-2-acetonitrile | Cl, CF3, CN | Altered regioselectivity in substitution reactions |

| 2-Chloro-5-(trifluoromethyl)nicotinic acid | Cl, CF3, COOH | Carboxylic acid enables conjugation reactions |

Biological Activity

2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity, particularly in antibacterial and anticancer applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile can be represented as follows:

- Molecular Formula : C7H4ClF3N

- Molecular Weight : 201.56 g/mol

The trifluoromethyl group (-CF3) is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile. For example:

- Inhibition of Bacterial Growth : The compound has shown significant inhibitory effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of specific bacterial enzymes essential for cell viability .

- Case Study : A study demonstrated that derivatives of trifluoromethylpyridine exhibited varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 9 μg/mL to 53 μg/mL against different bacterial strains .

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| E1 | MRSA | 18 |

| E2 | E. coli | 44 |

| F1 | S. aureus | 30 |

Anticancer Activity

The potential anticancer effects of 2-Chloro-5-(trifluoromethyl)pyridine-3-acetonitrile are also noteworthy:

- Mechanism of Action : Research indicates that compounds with a trifluoromethyl group can inhibit cancer cell proliferation by interfering with key metabolic pathways involved in tumor growth .

- Case Study : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, suggesting a promising avenue for development as anticancer agents. For instance, a derivative exhibited an IC50 value of 0.89 μM against human cancer cell lines, indicating potent activity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives:

- Modifications : Studies have indicated that modifications to the pyridine ring significantly influence antibacterial and anticancer activities. For example, introducing electron-withdrawing groups at specific positions on the ring enhances potency against bacterial targets while maintaining low toxicity to human cells .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

The primary synthesis involves vapour-phase halogen exchange using β-picoline and chlorine under high-temperature catalytic conditions, yielding 2-chloro-5-(trifluoromethyl)pyridine as the main product and 2-chloro-3-(trifluoromethyl)pyridine as a by-product . Alternative methods include vapour-phase chlorination of 2,3-dichloro-5-(trichloromethyl)pyridine . Key parameters affecting yield include:

- Temperature : Optimal range 300–400°C to minimize side reactions.

- Catalyst type : Metal halides (e.g., FeCl₃) enhance halogen exchange efficiency.

- Residence time : Longer durations (>30 min) favor higher conversion but risk decomposition.

Q. How can researchers characterize the purity and structural identity of this compound?

Use a combination of:

- GC-MS : To confirm molecular weight (181.54 g/mol) and detect impurities like 2-chloro-3-(trifluoromethyl)pyridine .

- NMR : ¹⁹F NMR distinguishes CF₃ groups (δ ~ -60 ppm), while ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm) .

- Melting point analysis : Pure samples melt at 32–34°C; deviations indicate contamination .

Q. What purification strategies are effective for isolating 2-chloro-5-(trifluoromethyl)pyridine from reaction mixtures?

- Fractional distillation : Boiling point differences (main product: 147°C; by-products: 166–168°C) enable separation .

- Recrystallization : Use hexane/ethyl acetate (3:1) to remove high-melting-point impurities (>40°C) .

- Chromatography : Reverse-phase HPLC with acetonitrile/water (70:30) resolves halogenated pyridine derivatives .

Q. What safety protocols are critical for handling this compound?

- Respiratory protection : Required due to targeting of the respiratory system .

- WGK 3 classification : Indicates severe aquatic toxicity; avoid aqueous discharge .

- Storage : Keep in amber glass under inert gas (Ar/N₂) to prevent hydrolysis of the Cl substituent .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in nucleophilic substitution reactions?

The CF₃ group enhances electrophilicity at the C-3 position, accelerating SNAr reactions. For example:

- Amination : React with NH₃ in DMF at 80°C to yield 2-chloro-5-(trifluoromethyl)pyridin-3-amine (85% yield) .

- Thiol substitution : Use NaSH in ethanol under reflux to replace Cl with -SH (k = 0.12 min⁻¹ at 60°C) .

- Coupling reactions : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

Q. What analytical methods resolve contradictions in reported physical properties (e.g., melting point variations)?

Discrepancies in melting points (32–34°C vs. 37–40°C) arise from polymorphic forms or impurities:

Q. How can researchers optimize regioselectivity in derivatization reactions?

- Directing groups : Introduce a temporary -NO₂ group at C-4 to steer electrophilic substitution to C-3 .

- Metalation : Use LDA at -78°C to deprotonate C-4, enabling functionalization before quenching with electrophiles .

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution to guide reagent selection .

Q. What advanced techniques quantify trace degradation products in environmental samples?

Q. How do structural modifications impact biological activity in agrochemical applications?

- Herbicidal activity : Fluazifop-butyl (a derivative) inhibits acetyl-CoA carboxylase in grasses (IC₅₀ = 2.3 µM) .

- Insecticidal derivatives : Pyridalyl disrupts insect molting by binding to chitin synthase (Ki = 8.7 nM) .

- Structure-activity relationships (SAR) : LogP >2.5 enhances membrane permeability but reduces aqueous solubility .

Data Contradiction Analysis

Q. Why do synthetic routes in patents (e.g., JP 54-061183) report higher yields than academic studies?

Patent methodologies often omit:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.